molecular formula C6H13NO B13538914 1-Aminohexan-2-one

1-Aminohexan-2-one

Cat. No.: B13538914
M. Wt: 115.17 g/mol
InChI Key: ALNXLWMJGLCJCX-UHFFFAOYSA-N
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Description

1-Aminohexan-2-one is an organic compound with the molecular formula C₆H₁₃NO It is a ketone with an amino group attached to the second carbon of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminohexan-2-one can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the amino group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of hexan-2-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically include elevated temperatures and pressures to ensure high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Aminohexan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents or alkylating agents are used under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aminohexan-2-one derivatives.

Scientific Research Applications

1-Aminohexan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials due to its reactive amino and ketone groups.

Mechanism of Action

The mechanism by which 1-aminohexan-2-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

1-Aminohexan-2-one can be compared with other similar compounds, such as:

    1-Aminohexane: Lacks the ketone group, making it less reactive in certain chemical reactions.

    2-Aminohexan-3-one: Has the amino group at a different position, leading to different reactivity and applications.

    1-Amino-2-hexanol: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of an amino and a ketone group, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-aminohexan-2-one

InChI

InChI=1S/C6H13NO/c1-2-3-4-6(8)5-7/h2-5,7H2,1H3

InChI Key

ALNXLWMJGLCJCX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CN

Origin of Product

United States

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